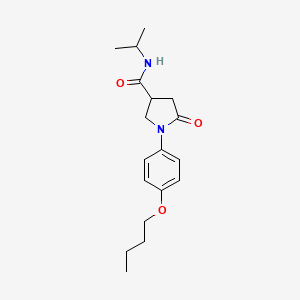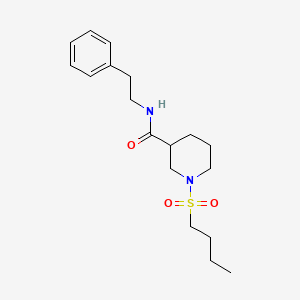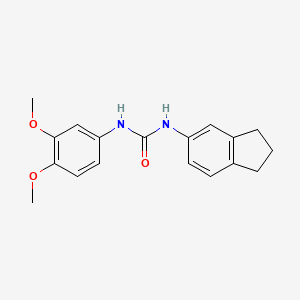![molecular formula C20H18ClNO3 B5322296 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid, also known as BCVA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCVA belongs to a class of compounds called stilbenes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases. This compound also induces apoptosis by activating caspase enzymes and increasing the production of reactive oxygen species. In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid. One area of research is the development of new synthetic methods for this compound that improve its yield and purity. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of this compound derivatives that have improved bioavailability and efficacy.
Synthesemethoden
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid can be synthesized through a multistep process starting from 4-bromo-3-chlorophenol. The first step involves the reaction of 4-bromo-3-chlorophenol with sec-butyl lithium, followed by the addition of 2-chloro-1-cyanoethylene. The resulting intermediate is then reacted with 4-carboxybenzaldehyde to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13(2)25-19-9-4-14(11-18(19)21)10-17(12-22)15-5-7-16(8-6-15)20(23)24/h4-11,13H,3H2,1-2H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKUPKXTKPQQN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)


![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)